Cas no 625437-31-2 (N-(3-methoxyphenyl)methylcyclopropanamine)

N-(3-methoxyphenyl)methylcyclopropanamine 化学的及び物理的性質
名前と識別子
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- N-(3-Methoxybenzyl)cyclopropanamine
- N-(3-methoxybenzyl)cyclopropaneamine
- N-[(3-methoxyphenyl)methyl]cyclopropanamine
- Benzenemethanamine, N-cyclopropyl-3-methoxy-
- Cyclopropyl(3-methoxybenzyl)amine
- N-(3-methoxybenzyl)cyclopropanamine(SALTDATA: HCl)
- N-(3-methoxyphenyl)methylcyclopropanamine
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- MDL: MFCD07409182
- インチ: InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)8-12-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3
- InChIKey: NUPAMNLYORQZRV-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC(=C1)CNC2CC2
計算された属性
- せいみつぶんしりょう: 177.11545
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
じっけんとくせい
- PSA: 21.26
N-(3-methoxyphenyl)methylcyclopropanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33132-10.0g |
N-[(3-methoxyphenyl)methyl]cyclopropanamine |
625437-31-2 | 95% | 10.0g |
$334.0 | 2023-02-14 | |
abcr | AB501204-10 g |
N-(3-Methoxybenzyl)cyclopropanamine |
625437-31-2 | 10g |
€289.40 | 2022-03-24 | ||
abcr | AB501204-250mg |
N-(3-Methoxybenzyl)cyclopropanamine; . |
625437-31-2 | 250mg |
€169.00 | 2025-02-17 | ||
Enamine | EN300-33132-0.1g |
N-[(3-methoxyphenyl)methyl]cyclopropanamine |
625437-31-2 | 95% | 0.1g |
$48.0 | 2023-09-04 | |
abcr | AB501204-500 mg |
N-(3-Methoxybenzyl)cyclopropanamine |
625437-31-2 | 500MG |
€119.40 | 2022-03-24 | ||
Fluorochem | 042421-1g |
N-(3-Methoxybenzyl)cyclopropanamine |
625437-31-2 | 95% | 1g |
£210.00 | 2022-02-28 | |
Enamine | EN300-33132-10g |
N-[(3-methoxyphenyl)methyl]cyclopropanamine |
625437-31-2 | 95% | 10g |
$334.0 | 2023-09-04 | |
1PlusChem | 1P00EEQA-5g |
Benzenemethanamine, N-cyclopropyl-3-methoxy- (9CI) |
625437-31-2 | 97% | 5g |
$278.00 | 2024-04-22 | |
Aaron | AR00EEYM-25g |
Benzenemethanamine, N-cyclopropyl-3-methoxy- (9CI) |
625437-31-2 | 97% | 25g |
$872.00 | 2025-02-11 | |
abcr | AB501204-1g |
N-(3-Methoxybenzyl)cyclopropanamine; . |
625437-31-2 | 1g |
€271.00 | 2025-02-17 |
N-(3-methoxyphenyl)methylcyclopropanamine 関連文献
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1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
N-(3-methoxyphenyl)methylcyclopropanamineに関する追加情報
Comprehensive Overview of N-(3-methoxyphenyl)methylcyclopropanamine (CAS No. 625437-31-2): Properties, Applications, and Research Insights
N-(3-methoxyphenyl)methylcyclopropanamine (CAS No. 625437-31-2) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and chemical research. Characterized by its cyclopropylamine core and 3-methoxyphenyl substitution, this molecule exhibits intriguing physicochemical properties, making it a subject of interest for drug discovery and material science applications. The compound's molecular formula and precise stereochemistry contribute to its potential interactions with biological targets, particularly in neurological and metabolic pathways.
Recent advancements in synthetic methodologies have enabled more efficient production of N-(3-methoxyphenyl)methylcyclopropanamine, addressing challenges related to yield optimization and purity control. Researchers emphasize its role as a versatile intermediate in the synthesis of complex molecules, with particular relevance to central nervous system (CNS) drug development. The compound's lipophilicity and hydrogen-bonding capacity make it suitable for crossing biological barriers, a property highly sought after in modern pharmacokinetic studies.
In the context of green chemistry trends, scientists are exploring eco-friendly approaches to synthesize CAS 625437-31-2, focusing on catalyst design and solvent selection to minimize environmental impact. This aligns with growing industry demands for sustainable pharmaceutical manufacturing practices. Analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed to characterize this compound, ensuring compliance with stringent quality control standards in research and production settings.
The structure-activity relationship (SAR) studies of N-(3-methoxyphenyl)methylcyclopropanamine reveal fascinating insights into its potential bioisosteric replacements and pharmacophore modifications. Computational chemistry approaches, including molecular docking simulations, suggest possible interactions with various enzyme targets and receptor subtypes. These findings have sparked interest in its application for neuroprotective agents and metabolic regulators, though clinical applications remain in preliminary stages.
From a material science perspective, the compound's thermal stability and electronic properties are being investigated for potential use in organic electronics and advanced coatings. Its aromatic-cyclopropyl hybrid structure offers unique possibilities for molecular engineering in functional materials. Researchers are particularly interested in how the methoxy group influences the compound's photophysical characteristics and self-assembly behavior.
Quality assurance protocols for 625437-31-2 emphasize rigorous impurity profiling and stability testing, especially considering its potential pharmaceutical applications. The compound's storage conditions and handling requirements are carefully documented to maintain its integrity, with recommended procedures for long-term preservation under inert atmospheres. These precautions ensure reliable performance in both research and potential commercial applications.
Emerging research directions for N-(3-methoxyphenyl)methylcyclopropanamine include exploration of its chiral derivatives and prodrug formulations, addressing current challenges in bioavailability enhancement. The scientific community continues to investigate its metabolic pathways and potential drug-drug interactions, contributing valuable data to ADME (Absorption, Distribution, Metabolism, Excretion) databases. These studies are crucial for understanding the compound's full therapeutic potential and safety profile.
In regulatory contexts, CAS 625437-31-2 is subject to standard chemical safety assessments, with ongoing evaluations of its ecotoxicological impact and biodegradation pathways. Manufacturers and researchers must comply with global chemical registration requirements, including proper safety data sheet (SDS) documentation. The compound's classification under various chemical inventories facilitates international research collaboration while ensuring responsible handling practices.
The commercial availability of N-(3-methoxyphenyl)methylcyclopropanamine from specialized chemical suppliers has expanded in recent years, with options ranging from milligram-scale research quantities to kilogram-scale production. Pricing structures typically reflect purity grades and custom synthesis requirements, with GMP (Good Manufacturing Practice) options available for pharmaceutical applications. This accessibility supports continued investigation across multiple scientific disciplines.
Future prospects for 625437-31-2 research include potential applications in personalized medicine formulations and targeted drug delivery systems. The compound's modular structure allows for diverse chemical modifications, positioning it as a valuable scaffold in medicinal chemistry pipelines. As analytical technologies advance, deeper understanding of its supramolecular interactions and polymorphic forms may reveal additional functional capabilities.
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